1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
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Overview
Description
The compound appears to contain a 2,3-dihydro-1,4-benzodioxin moiety, a fluorophenyl group, and a pyrazine-2,3-dione group. The 2,3-dihydro-1,4-benzodioxin is a type of heterocyclic compound that contains a benzene ring fused to a dioxin ring . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the pyrazine-2,3-dione is a type of pyrazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2,3-dihydro-1,4-benzodioxin, fluorophenyl, and pyrazine-2,3-dione moieties. These groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility and distribution in the body .Scientific Research Applications
Derivatives with Therapeutic Potential
- A series of 4H-thieno[3,4-c]pyrazol-4-ones, including derivatives with a 4-fluorophenyl component, demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in animal models, along with platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).
Novel Synthesis Methods
- Research on the synthesis and spectral characterization of phthalazinone derivatives showcases the development of novel compounds via various reactions, hinting at the diverse chemical manipulations possible within related chemical frameworks (Mahmoud et al., 2012).
Biological Evaluation
- Certain novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were prepared and evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the potential for therapeutic application in related chemical structures (Kendre et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O5/c21-14-3-1-13(2-4-14)16(24)12-22-7-8-23(20(26)19(22)25)15-5-6-17-18(11-15)28-10-9-27-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNZVPNCVIRSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
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